molecular formula C25H21ClFN5O3S B2362073 N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide CAS No. 391914-63-9

N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide

Cat. No.: B2362073
CAS No.: 391914-63-9
M. Wt: 525.98
InChI Key: PUPDZDFGPQXTDF-UHFFFAOYSA-N
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Description

N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a fluorobenzamide group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.

    Attachment of the Fluorobenzamide Group: This is typically done through an amide coupling reaction using a fluorobenzoyl chloride derivative and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with similar phenolic structure.

    tert-Butyl carbamate: A compound with a carbamate functional group.

    Bromomethyl methyl ether: A compound with a bromomethyl group.

Uniqueness

N-{[4-(3-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is unique due to its combination of functional groups and the presence of a triazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3S/c1-35-21-10-8-19(9-11-21)29-23(33)15-36-25-31-30-22(32(25)20-7-3-5-17(26)13-20)14-28-24(34)16-4-2-6-18(27)12-16/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDZDFGPQXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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